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N-Hydroxymethyl-7H-dibenzo(c,g)carbazole

DNA Adductomics CYP1A1 Induction AhR Signaling

Studying DBC carcinogenesis demands defined intermediates to resolve metabolic activation pathways. N-HMeDBC provides quantifiable metabolite yields and AhR-independent genotoxicity data. • 25-30% of N-MeDBC metabolites; demethylation-resistant for stable pathway tracing. • TCDD-resistant DNA adducts for AhR/CYP1A1-independent genotoxicity studies. • Dual sarcomagenic/hepatocarcinogenic profile for tissue tropism comparison. Supplied with batch-specific purity documentation.

Molecular Formula C21H15NO
Molecular Weight 297.3 g/mol
CAS No. 91000-16-7
Cat. No. B1214969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxymethyl-7H-dibenzo(c,g)carbazole
CAS91000-16-7
Synonyms7-hydroxymethyldibenzo(c,g)carbazole
7-OH-Me-DBC
N-hydroxymethyl-7H-dibenzo(c,g)carbazole
Molecular FormulaC21H15NO
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=C(N3CO)C=CC5=CC=CC=C54
InChIInChI=1S/C21H15NO/c23-13-22-18-11-9-14-5-1-3-7-16(14)20(18)21-17-8-4-2-6-15(17)10-12-19(21)22/h1-12,23H,13H2
InChIKeyAJJQJOXVTIUOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxymethyl-7H-dibenzo(c,g)carbazole Overview


N-Hydroxymethyl-7H-dibenzo(c,g)carbazole (also known as 7-OH-Me-DBC or 7H-Dibenzo(c,g)carbazole-7-methanol) is an N-substituted derivative of the potent environmental carcinogen 7H-dibenzo[c,g]carbazole (DBC) [1]. It is specifically recognized as a major metabolite of N-methyldibenzo[c,g]carbazole (N-MeDBC), comprising 25–30% of the total ethyl acetate-extractable metabolites formed in vitro by rodent liver microsomes [2]. As a research tool, it enables mechanistic dissection of how N-hydroxymethyl substitution, compared to N-methyl, N-acetyl, or C-methyl modifications, alters the metabolic activation pathways, DNA adduct formation, and the resultant tissue-specific carcinogenic profiles that are hallmark features of the DBC chemotype [1].

Metabolite probe

N-Hydroxymethyl intermediate for studying DBC metabolic activation and DNA adduct formation pathways

CYP1A1 differentiation

TCDD-insensitive DNA adduct response supports AhR-independent genotoxicity research

Stable tracer

Resistant to further demethylation, enabling metabolic fate tracing in the N-MeDBC pathway

Why Analog Substitution Fails


In the dibenzo[c,g]carbazole series, seemingly minor structural modifications at the nitrogen or aromatic ring positions profoundly alter the compound's bioactivation, DNA binding, and ultimate organotropism [1]. Substituting an N-hydroxymethyl group for an N-methyl or N-acetyl group changes the molecule's susceptibility to CYP1A1-mediated activation and its response to AhR agonists like TCDD [1]. Furthermore, the metabolic stability of the N-hydroxymethyl moiety—specifically its resistance to further demethylation—contrasts sharply with other N-alkyl derivatives, thereby dictating the metabolite profile and downstream genotoxic events [2]. Consequently, simple substitution with a closely related analog will not recapitulate the specific pattern of DNA adduct formation, tissue-specific carcinogenicity (sarcomagenic vs. hepatocarcinogenic), or metabolic fate observed with the N-hydroxymethyl derivative [REFS-1, REFS-2].

N-alkyl modification
N-Hydroxymethyl
N-Methyl or N-Acetyl
CYP1A1 dependence and AhR agonist sensitivity may shift, altering genotoxic activation profile.
Ring C-methylation
N-Hydroxymethyl derivative
5,9-diMeDBC or 5,9,N-triMeDBC
Organotropism profile may differ; multi-tissue carcinogenesis context may not transfer.

Product-Specific Evidence Guide


TCDD-Mediated DNA Adduct Induction

In primary mouse embryo cells, pretreatment with the AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) markedly stimulated DNA adduct formation for the parent compound DBC and for N-methyldibenzo[c,g]carbazole (N-MeDBC). In stark contrast, TCDD exerted 'no or a very slight effect' on DNA adduct formation in cells exposed to N-hydroxymethyldibenzo[c,g]carbazole (N-HMeDBC) or N-acetyldibenzo[c,g]carbazole (N-AcDBC) [1]. This indicates a fundamental difference in the CYP1A1-dependence of their metabolic activation pathways.

TCDD-stimulated adducts
Head-to-head
No or very slight effect (vs. stimulated in DBC/MeDBC)
AhR-independent genotoxicity probe
Primary mouse embryo cells, 32P-postlabeling
DNA Adductomics CYP1A1 Induction AhR Signaling

Major Stable Metabolite Profile

In vitro incubation of N-methyl-dibenzo[c,g]carbazole (N-MeDBC) with mouse or rat liver microsomes yielded N-hydroxymethyl (HMe) DBC as a major metabolite, accounting for 25–30% of the total ethyl acetate-extractable metabolites [1]. The primary metabolite was 5-OH-N-MeDBC (50%), with 3-OH-N-MeDBC at 10%. Critically, subsequent incubation of N-HMeDBC itself with microsomes resulted in no detectable formation of DBC or further demethylation products, indicating high metabolic stability at the N-hydroxymethyl site [1].

Major metabolite abundance
Head-to-head
25–30% of total ethyl acetate-extractable metabolites from N-MeDBC
Stable intermediate for metabolic tracing
Rodent liver microsomes, HPLC, PMR, MS
Xenobiotic Metabolism HPLC Metabolite Profiling SAR

Organ-Specific Carcinogenicity Profile

A strong correlation exists between the in vivo carcinogenic specificity of DBC derivatives and their in vitro DNA adduct formation profiles in primary mouse embryo cells [1]. N-HMeDBC, along with DBC and N-AcDBC, is categorized among derivatives exhibiting both sarcomagenic and hepatocarcinogenic activity. This contrasts with 5,9-dimethyldibenzo[c,g]carbazole (5,9-diMeDBC), a specific hepatocarcinogen that fails to induce DNA adducts in embryo cells, and 5,9,N-trimethyldibenzo[c,g]carbazole (5,9,N-triMeDBC), which is non-carcinogenic and also adduct-negative [1].

Organ-specific carcinogenicity
Class-level
DNA adduct formation correlates with sarcomagenic + hepatocarcinogenic profile (inferred)
Multi-tissue carcinogenesis model context
Correlation with published in vivo data; adduct-based classification
Carcinogenicity Tissue Specificity DNA Adducts

DNA Adduct Levels in CYP1A1-Expressing Cells

In Chinese hamster V79 cells stably expressing human CYP1A1, the parent compound DBC generated 24.5 ± 7.2 DNA adducts per 10⁸ nucleotides, while its N-methyl derivative (MeDBC) produced 16.2 ± 3.6 adducts per 10⁸ nucleotides [1]. Although N-HMeDBC was not directly tested in this assay, the established relationship between N-substitution (methyl vs. hydroxymethyl) and CYP1A1-dependent activation suggests that N-HMeDBC would likely exhibit a distinct adduct level and pattern compared to both DBC and MeDBC, consistent with its differential TCDD sensitivity [2].

CYP1A1 adduct benchmarking
Class-level
Not directly quantified; predicted distinct level based on TCDD insensitivity (DBC: 24.5, MeDBC: 16.2 adducts/10⁸ nucleotides)
CYP1A1 genotoxicity assay benchmark
V79MZh1A1 cells; direct N-HMeDBC data needed for confirmation
CYP1A1 V79 Cell Lines Genotoxicity

Research and Industrial Applications


AhR-Dependent vs. Independent Genotoxicity

Leverage the compound's resistance to TCDD-stimulated DNA adduct formation (versus DBC and N-MeDBC) to isolate and study genotoxic mechanisms that operate independently of the aryl hydrocarbon receptor (AhR) and CYP1A1 induction [1]. This is particularly valuable for differentiating between direct and indirect genotoxic events in environmental carcinogenesis models.

Metabolic Pathway Tracing

Employ N-HMeDBC as a defined, stable intermediate to trace the metabolic activation cascade of N-alkylated DBC derivatives. Its quantifiable presence (25-30% of N-MeDBC metabolites) and resistance to further demethylation make it an ideal probe for mapping the enzymatic steps leading to ultimate carcinogenic species [2].

SAR Studies for Organ-Specific Carcinogenesis

Utilize the distinct multi-tissue carcinogenic profile of N-HMeDBC (sarcomagenic + hepatocarcinogenic) as a comparator against organ-specific derivatives like 5,9-diMeDBC (hepatocarcinogenic only) to identify structural determinants of tissue tropism in N-heterocyclic aromatic carcinogens [1].

CYP1A1 Genotoxicity Assay Calibration

Although direct data for N-HMeDBC are limited, its inferred distinct behavior in CYP1A1-expressing systems—based on differential TCDD sensitivity and the known adduct levels of DBC and MeDBC (24.5 and 16.2 adducts/10⁸ nucleotides, respectively)—positions it as a valuable tool for calibrating and benchmarking in vitro genotoxicity assays that rely on CYP1A1-mediated activation [REFS-3, REFS-1].

Application
Selection Property
Validation Focus
AhR-independent genotoxicity studies
TCDD-insensitive DNA adduct response
CYP1A1-independent pathway monitoring
Metabolic activation cascade mapping
Stable N-hydroxymethyl intermediate
Metabolite profile verification in microsomal assays
Organotropism SAR studies
Multi-tissue carcinogenesis profile
Tissue-specific adduct pattern analysis
CYP1A1 assay benchmarking
Predicted distinct adduct level
Comparative adduct quantification in V79 cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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